molecular formula C29H25N7O6S B10830884 4'-{[5-amino-3-(4-sulfamoylanilino)-1H-1,2,4-triazole-1-carbonyl]amino}-4-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid

4'-{[5-amino-3-(4-sulfamoylanilino)-1H-1,2,4-triazole-1-carbonyl]amino}-4-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B10830884
M. Wt: 599.6 g/mol
InChI Key: KMNBCUUTUMNJGS-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes for JAK2 JH2 binder-1 involve several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of various reagents and catalysts to achieve the desired product. Industrial production methods for JAK2 JH2 binder-1 are not widely published, but they generally follow similar principles of organic synthesis, with a focus on optimizing yield and purity .

Chemical Reactions Analysis

JAK2 JH2 binder-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

JAK2 JH2 binder-1 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the structure and function of the JAK2 pseudokinase domain.

    Biology: It helps in understanding the role of JAK2 in cellular signaling pathways and its implications in various diseases.

    Medicine: It is being investigated for its potential therapeutic applications in treating myeloproliferative neoplasms and other related disorders.

    Industry: It is used in the development of new drugs targeting the JAK-STAT signaling pathway

Mechanism of Action

JAK2 JH2 binder-1 exerts its effects by selectively binding to the pseudokinase domain (JH2) of JAK2. This binding inhibits the kinase activity of JAK2 by stabilizing the inactive conformation of the activation loop and blocking the movement of the kinase αC helix. This mechanism is crucial in regulating the activity of JAK2 and preventing its hyperactivation, which is associated with various hematopoietic disorders .

Comparison with Similar Compounds

JAK2 JH2 binder-1 is unique in its high selectivity for the JH2 domain of JAK2. Similar compounds include:

JAK2 JH2 binder-1 stands out due to its potent and selective binding to the JH2 domain, making it a valuable tool in the study and treatment of myeloproliferative neoplasms.

Properties

Molecular Formula

C29H25N7O6S

Molecular Weight

599.6 g/mol

IUPAC Name

5-[4-[[5-amino-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbonyl]amino]phenyl]-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C29H25N7O6S/c30-27-34-28(32-21-11-13-23(14-12-21)43(31,40)41)35-36(27)29(39)33-22-9-6-19(7-10-22)20-8-15-25(24(16-20)26(37)38)42-17-18-4-2-1-3-5-18/h1-16H,17H2,(H,33,39)(H,37,38)(H2,31,40,41)(H3,30,32,34,35)

InChI Key

KMNBCUUTUMNJGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=C(C=C3)NC(=O)N4C(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)N)N)C(=O)O

Origin of Product

United States

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